N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
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Overview
Description
N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, a fluorophenoxy group, and a tetrahydroquinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, bromination, and the introduction of the fluorophenoxy and phenylacetamide groups. Common reagents used in these reactions include bromine, fluorophenol, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinoline compounds .
Scientific Research Applications
N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{(2R,4S)-6-bromo-1-[(4-cyano-2-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
- N-{(2R,4S)-6-bromo-1-[(4-chlorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide
Uniqueness
N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the fluorophenoxy group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C26H24BrFN2O3 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-[(2R,4S)-6-bromo-1-[2-(4-fluorophenoxy)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H24BrFN2O3/c1-17-14-25(30(18(2)31)21-6-4-3-5-7-21)23-15-19(27)8-13-24(23)29(17)26(32)16-33-22-11-9-20(28)10-12-22/h3-13,15,17,25H,14,16H2,1-2H3/t17-,25+/m1/s1 |
InChI Key |
NVVSGTFOJMRFSB-NSYGIPOTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C(N1C(=O)COC3=CC=C(C=C3)F)C=CC(=C2)Br)N(C4=CC=CC=C4)C(=O)C |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)COC3=CC=C(C=C3)F)C=CC(=C2)Br)N(C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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